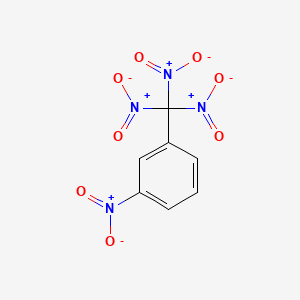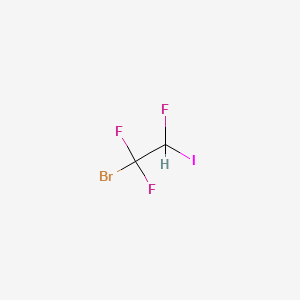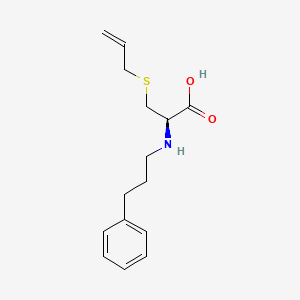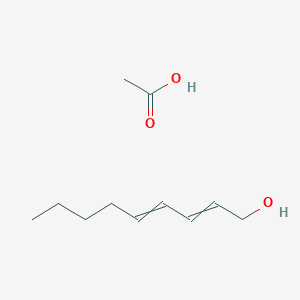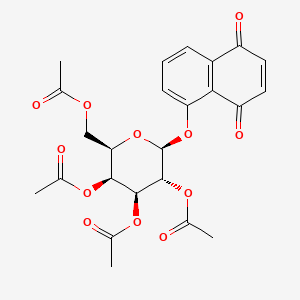
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. This compound is characterized by the presence of a quinone ring annulated with an aromatic (benzene) ring, and it contains a system of double bonds conjugated with carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- typically involves the oxidation of naphthalene derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . The addition of the tetraacetyl-beta-D-galactopyranosyloxy group is achieved through glycosylation reactions, where the hydroxyl groups of the naphthoquinone are reacted with tetraacetyl-beta-D-galactopyranosyl bromide under basic conditions.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone involves large-scale oxidation processes using vanadium oxide catalysts. The subsequent glycosylation step is carried out in reactors designed to handle the specific reaction conditions required for the addition of the tetraacetyl-beta-D-galactopyranosyloxy group.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- undergoes various chemical reactions, including:
Oxidation: The quinone ring can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to 1,4-dihydroxynaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and vanadium oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- involves its ability to generate reactive oxygen species (ROS) and modulate redox signaling pathways . The compound can interact with molecular targets such as receptor tyrosine kinases and protein tyrosine phosphatases, leading to altered cellular signaling and potential therapeutic effects . Its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- can be compared with other similar compounds such as:
Properties
CAS No. |
66840-14-0 |
|---|---|
Molecular Formula |
C24H24O12 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O12/c1-11(25)31-10-19-21(32-12(2)26)22(33-13(3)27)23(34-14(4)28)24(36-19)35-18-7-5-6-15-16(29)8-9-17(30)20(15)18/h5-9,19,21-24H,10H2,1-4H3/t19-,21+,22+,23-,24-/m1/s1 |
InChI Key |
QBMQWGNZFMQQDA-HYPCABPSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




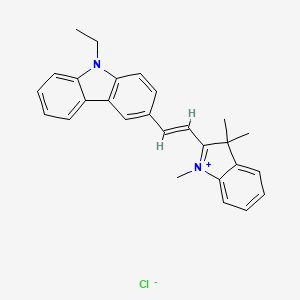
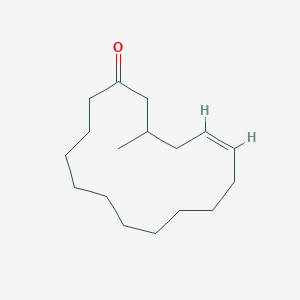
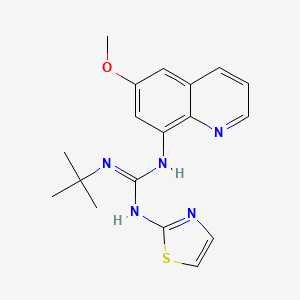


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)
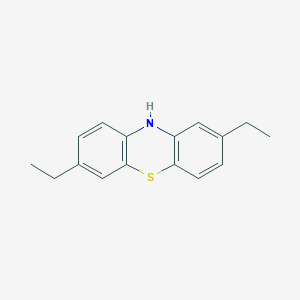
silane](/img/structure/B14472747.png)
